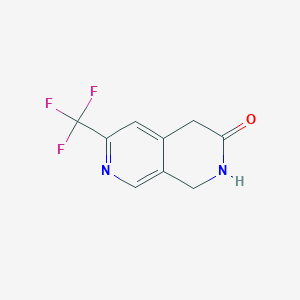
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is used primarily in research and development settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide involves several steps, starting with the preparation of the nicotinamide core. The cyclopropoxy and isopropyl groups are then introduced through specific reactions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopropyl bromide and isopropylamine
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic effects, although no specific medical applications have been documented.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins.
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-isopropyl-N-methylnicotinamide: This compound has a similar structure but with the positions of the cyclopropoxy and isopropyl groups reversed.
N-methylnicotinamide: This compound lacks the cyclopropoxy and isopropyl groups, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N-methyl-5-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10-6-15-7-11(13(16)14-3)12(10)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
YZRFYIQVRSSYGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=C1OC2CC2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


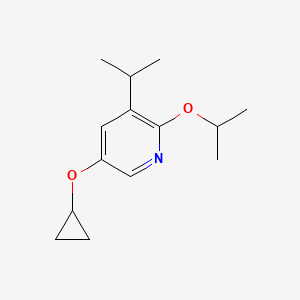
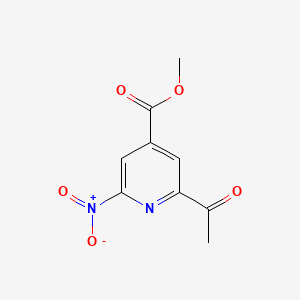
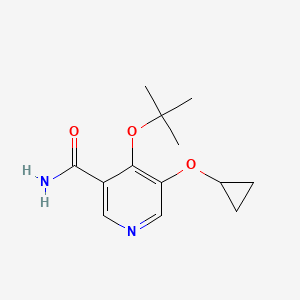
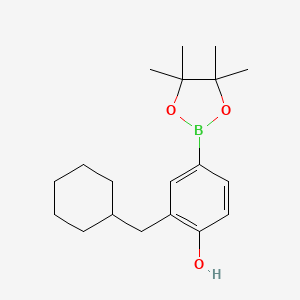

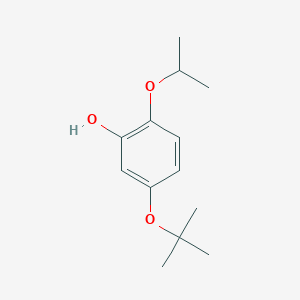
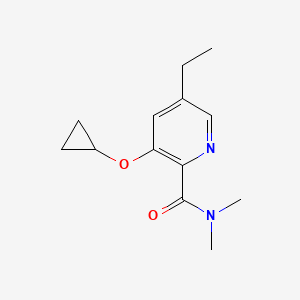


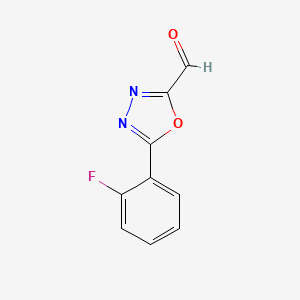

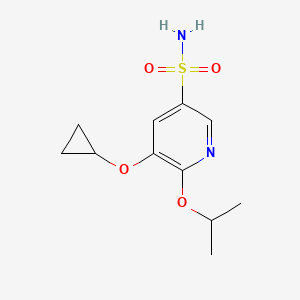
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
